N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide
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Overview
Description
N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 2,5-Dimethoxyphenyl Intermediate: This can be achieved through the methoxylation of a phenyl ring.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reaction: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the piperazine derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the pyridyl or piperazine rings, potentially altering their electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine and pyridyl groups.
Medicine: Possible applications in drug development, particularly for targeting neurological pathways.
Industry: Use in the synthesis of advanced materials or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets such as receptors or enzymes. The piperazine and pyridyl groups are known to interact with various biological targets, potentially modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide: can be compared with other piperazine derivatives or compounds containing pyridyl groups.
2,5-Dimethoxyphenethylamine: A compound with similar aromatic substitution patterns.
4-(2-Pyridyl)piperazine: A simpler analog that lacks the 2,5-dimethoxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its simpler analogs.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-15-6-7-17(26-2)16(13-15)21-19(24)14-22-9-11-23(12-10-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWXZUNIGRMBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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